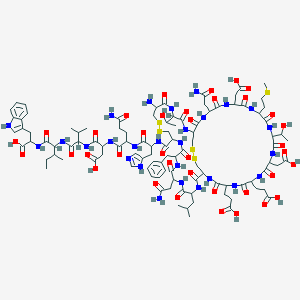
Hydron;phosphate
Übersicht
Beschreibung
Hydrogen phosphate, also known as dihydrogen phosphate, is a chemical compound that is commonly used in various scientific research applications. It is a salt of phosphoric acid and is an important intermediate in the synthesis of other phosphate compounds. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Hydronphosphate, specifically lanthanide orthophosphate, has been synthesized and characterized using a hydrothermal method, yielding crystals with varying crystalline phases and morphologies. This process has been shown to create compounds with structures that change with the lanthanide ionic radius, leading to nanowires/nanorods useful in various applications, including photoluminescence (Fang et al., 2003).
Biosensor Development
Hydronphosphate compounds are utilized in biosensors for detecting organophosphate nerve agents. A notable example is a biosensor based on organophosphorus hydrolase using mesoporous carbon and carbon black, enhancing sensitivity to p-nitrophenol, a product of the hydrolase reaction. This application shows potential for real-time detection of toxic substances (Lee et al., 2010).
Agricultural and Environmental Research
The hydrolysis of organic phosphates by corn and soybean roots has been studied, highlighting the importance of organic phosphates as a phosphorus source for plants. This research contributes to a better understanding of plant nutrition and soil chemistry (Juma & Tabatabai, 1988).
Catalysis in Biochemical Processes
Hydronphosphate compounds have been studied for their role in catalyzing the hydrolytic cleavage of RNA-model phosphodiester, a significant step in biochemical processes like DNA repair. This research demonstrates the potential of hydronphosphate compounds in mimicking and understanding biological catalysis (Absillis et al., 2008).
Nanotechnology and Material Science
In nanotechnology, nucleoside triphosphates have been shown to enhance the oxidase-like activity of nanoceria, correlating with the type of triphosphate used. This finding opens doors for applications in areas like sensor development and single-nucleotide polymorphism typing (Xu et al., 2014).
Drug Delivery Systems
Hydronphosphate compounds, specifically chitosan/silver bio-nanocomposite hydrogel beads, have been developed for potential use in drug delivery systems. These beads show promising antibacterial effects and controlled drug release properties, making them suitable for medical applications (Yadollahi et al., 2015).
Eigenschaften
IUPAC Name |
hydron;phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIIXXVUZAFLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[O-]P(=O)([O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.995 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydron;phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[Carboxymethyl-[2-[carboxymethyl-[2-[carboxymethyl-[2-[[1-carboxy-5-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentyl]amino]-2-oxoethyl]amino]ethyl]amino]ethyl]amino]acetyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B38083.png)









![7-[3-(Trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B38102.png)
![2-(7-Oxothieno[2,3-d]pyridazin-6(7H)-yl)propanoic acid](/img/structure/B38106.png)
![1-[(1R,2S)-2-Fluoro-1-hydroxycyclohexyl]ethanone](/img/structure/B38109.png)